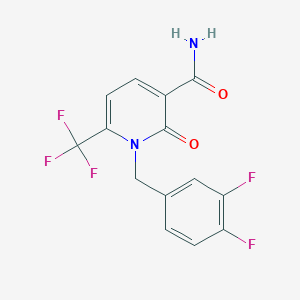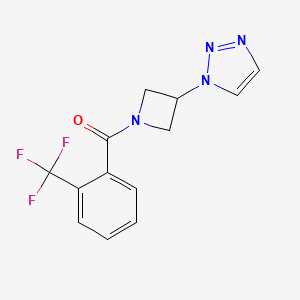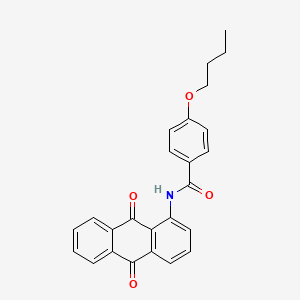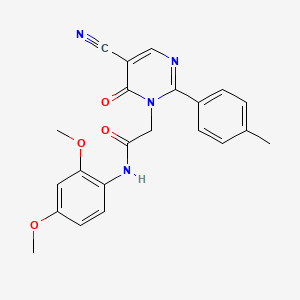
(2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide, also known as DCPA, is a synthetic compound that belongs to the family of penta-2,4-dienamides. It has been extensively studied for its potential applications in various fields, including agricultural and biomedical research.
Mécanisme D'action
The exact mechanism of action of (2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of plants and cancer cells. This compound has been shown to inhibit the activity of photosystem II in plants, which is responsible for the conversion of light energy into chemical energy. In cancer cells, this compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In plants, this compound inhibits the activity of photosystem II, leading to a disruption of the process of photosynthesis. In cancer cells, this compound inhibits the activity of protein kinases, leading to a disruption of cell signaling and growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide for lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, the complex synthesis process of this compound can be a limitation, as it requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on (2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide. One area of interest is the development of new herbicides and pesticides based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Other potential areas of research include the development of new synthetic routes for the synthesis of this compound and the investigation of its potential environmental impact.
Méthodes De Synthèse
(2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide can be synthesized through a multistep process that involves the reaction of 2,6-diethylphenylamine with 2-nitrobenzaldehyde, followed by a series of reactions that lead to the formation of the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
(2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide has been widely studied for its potential applications in agricultural research. It has been shown to have herbicidal properties, making it a promising candidate for the development of new herbicides. Additionally, this compound has been investigated for its potential use as a fungicide and insecticide.
In biomedical research, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment.
Propriétés
IUPAC Name |
(2Z,4E)-2-cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-3-16-10-7-11-17(4-2)21(16)24-22(26)19(15-23)13-8-12-18-9-5-6-14-20(18)25(27)28/h5-14H,3-4H2,1-2H3,(H,24,26)/b12-8+,19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIIVHPPEOTIDQ-SCFVIABFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2998229.png)


![1-Phenyl-2-azaspiro[3.5]nonane](/img/structure/B2998233.png)
![7-(4-chlorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998234.png)
![N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2998235.png)

![5-isopropyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2998238.png)
![Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2998239.png)
![3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B2998240.png)

![[3-(3-Methylphenyl)phenyl]methanamine](/img/structure/B2998246.png)
